N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide
Overview
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide is the phosphoinositide 3-kinase (PI3K) enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
This compound interacts with its target, the PI3K enzyme, by forming a strong charged interaction with a key residue, Lys802 . This interaction inhibits the activity of the PI3K enzyme, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of the PI3K enzyme by this compound affects several downstream pathways. These include pathways involved in cell growth, proliferation, and survival . The exact downstream effects depend on the specific cellular context and the presence of other signaling molecules .
Pharmacokinetics
The compound has been shown to exhibit potent inhibitory activity against the pi3k enzyme, suggesting that it may have favorable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation, potentially leading to cell death . These effects are due to the compound’s inhibition of the PI3K enzyme and the subsequent disruption of downstream signaling pathways .
Biochemical Analysis
Biochemical Properties
Thiazolo[5,4-b]pyridine derivatives have been found to interact with a variety of enzymes and proteins . The nature of these interactions is likely to be complex and dependent on the specific structure of the derivative .
Cellular Effects
Some thiazolo[5,4-b]pyridine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazolo[5,4-b]pyridine derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide typically involves multiple steps starting from commercially available substances. The reaction conditions often include the use of catalysts and specific solvents to achieve moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-florophenyl sulfonamide
- 5-chlorothiophene-2-sulfonamide
- 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues
Uniqueness
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide stands out due to its potent inhibitory activity against PI3K, with a nanomolar IC50 value . Its unique structure, featuring a thiazolo[5,4-b]pyridine core and an ethanesulfonamide group, contributes to its high binding affinity and specificity for the enzyme .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-2-21(18,19)17-11-6-3-5-10(9-11)13-16-12-7-4-8-15-14(12)20-13/h3-9,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUINWOOVPUVHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=C(S2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323762 | |
Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896679-10-0 | |
Record name | N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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